Cas no 2172536-92-2 ((6-methoxypyridazin-3-yl)methyl chloroformate)

(6-methoxypyridazin-3-yl)methyl chloroformate structure
2172536-92-2 structure
商品名:(6-methoxypyridazin-3-yl)methyl chloroformate
CAS番号:2172536-92-2
MF:C7H7ClN2O3
メガワット:202.59508061409
CID:6258593
PubChem ID:165571447

(6-methoxypyridazin-3-yl)methyl chloroformate 化学的及び物理的性質

名前と識別子

    • (6-methoxypyridazin-3-yl)methyl chloroformate
    • EN300-1613089
    • 2172536-92-2
    • インチ: 1S/C7H7ClN2O3/c1-12-6-3-2-5(9-10-6)4-13-7(8)11/h2-3H,4H2,1H3
    • InChIKey: IFIBQFJGEKADFW-UHFFFAOYSA-N
    • ほほえんだ: ClC(=O)OCC1=CC=C(N=N1)OC

計算された属性

  • せいみつぶんしりょう: 202.0145198g/mol
  • どういたいしつりょう: 202.0145198g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

(6-methoxypyridazin-3-yl)methyl chloroformate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1613089-0.05g
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
0.05g
$1560.0 2023-06-04
Enamine
EN300-1613089-0.1g
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
0.1g
$1635.0 2023-06-04
Enamine
EN300-1613089-1.0g
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
1g
$1857.0 2023-06-04
Enamine
EN300-1613089-5.0g
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
5g
$5387.0 2023-06-04
Enamine
EN300-1613089-2.5g
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
2.5g
$3641.0 2023-06-04
Enamine
EN300-1613089-0.5g
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
0.5g
$1783.0 2023-06-04
Enamine
EN300-1613089-10.0g
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
10g
$7988.0 2023-06-04
Enamine
EN300-1613089-100mg
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
100mg
$1635.0 2023-09-23
Enamine
EN300-1613089-250mg
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
250mg
$1708.0 2023-09-23
Enamine
EN300-1613089-500mg
(6-methoxypyridazin-3-yl)methyl chloroformate
2172536-92-2
500mg
$1783.0 2023-09-23

(6-methoxypyridazin-3-yl)methyl chloroformate 関連文献

(6-methoxypyridazin-3-yl)methyl chloroformateに関する追加情報

Introduction to (6-methoxypyridazin-3-yl)methyl chloroformate (CAS No. 2172536-92-2)

(6-methoxypyridazin-3-yl)methyl chloroformate) is a specialized organic compound with the CAS number 2172536-92-2. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. Its unique structural features, comprising a pyridazine core substituted with a methoxy group and a chloroformate moiety, make it a valuable intermediate in the synthesis of various bioactive molecules.

The pyridazine ring is a heterocyclic aromatic system that is widely recognized for its presence in numerous pharmacologically active compounds. The methoxy group at the 6-position of the pyridazine ring enhances the compound's reactivity, making it an excellent precursor for further functionalization. The chloroformate functional group, on the other hand, is known for its ability to participate in nucleophilic substitution reactions, which are crucial for constructing complex molecular architectures.

In recent years, there has been a growing interest in developing novel compounds based on the pyridazine scaffold due to their potential biological activities. For instance, studies have shown that pyridazine derivatives exhibit various pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. The incorporation of a methoxy group into these derivatives often enhances their binding affinity to biological targets, making them more effective in modulating cellular processes.

The utility of (6-methoxypyridazin-3-yl)methyl chloroformate as a building block in drug discovery has been highlighted in several cutting-edge research studies. One notable example involves its use in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently targeted in the development of anticancer drugs. By leveraging the reactivity of the chloroformate group, researchers have been able to introduce this compound into libraries of kinase inhibitors, leading to the identification of potent and selective agents.

Another area where this compound has shown promise is in the development of protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in numerous physiological processes. Dysregulation of protease activity is associated with various diseases, including cancer and inflammation. The ability of (6-methoxypyridazin-3-yl)methyl chloroformate to serve as a precursor for protease inhibitors has been demonstrated through several synthetic strategies. These strategies often involve the transformation of the chloroformate group into other functional groups that can interact with the active site of the protease.

The synthesis of (6-methoxypyridazin-3-yl)methyl chloroformate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of a pyridazine derivative followed by methylation and subsequent chlorination. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce this compound on a larger scale.

In addition to its applications in drug discovery, (6-methoxypyridazin-3-yl)methyl chloroformate has found utility in materials science. For example, it has been used as a crosslinking agent in polymer chemistry. The ability of the chloroformate group to react with nucleophiles allows for the formation of stable covalent bonds between polymer chains, resulting in materials with enhanced mechanical properties.

The chemical reactivity of this compound also makes it a valuable tool for studying reaction mechanisms and developing new synthetic transformations. Researchers have utilized (6-methoxypyridazin-3-yl)methyl chloroformate as a probe molecule to investigate various catalytic systems and reaction pathways. These studies have contributed to our understanding of fundamental chemical processes and have paved the way for innovative synthetic approaches.

In conclusion, (6-methoxypyridazin-3-yl)methyl chloroformate (CAS No. 2172536-92-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in chemical biology and beyond is likely to grow even further.

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